N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide
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Overview
Description
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide typically involves the reaction of 1,3,4-thiadiazole derivatives with prolinamide. One common method involves the reaction of 1,3,4-thiadiazole with prolinamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. This inhibition can result in the death of microbial cells or the inhibition of cancer cell growth .
Comparison with Similar Compounds
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide is unique compared to other 1,3,4-thiadiazole derivatives due to its specific structure and the presence of the prolinamide group. Similar compounds include:
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- N-(benzylidenebenzo-hydrazonoyl chloride) These compounds share the 1,3,4-thiadiazole core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-6(2)9-13-14-10(16-9)12-8(15)7-4-3-5-11-7/h6-7,11H,3-5H2,1-2H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIPZUQQBRWLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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